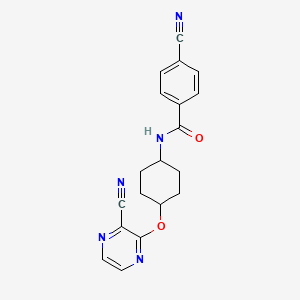

![molecular formula C17H19N7O B2999304 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396673-38-3](/img/structure/B2999304.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

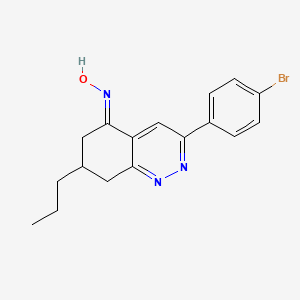

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C17H19N7O and its molecular weight is 337.387. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound, also known as 2-(benzotriazol-1-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide, is primarily used in the field of organic electronics, specifically as a p-type semiconductor in organic field-effect transistors (OFETs) . The primary targets of this compound are the electron-donating and electron-withdrawing fragments within the OFET devices .

Mode of Action

The compound operates through a Donor–π–Acceptor–π–Donor mechanism, where it facilitates intramolecular charge transfer (ICT) from the electron-donating to the electron-withdrawing fragments . The planarity of the structure and the good intramolecular charge transfer play a critical role in its application as a semiconductor .

Biochemical Pathways

The compound affects the biochemical pathways involved in the operation of OFET devices. It influences the electronic structures of these devices, aiming to develop low-band gap semiconductors with high charge-carrier mobilities . The compound also impacts how molecules or polymer chains assemble in the solid state, which is governed by intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces .

Result of Action

The compound’s action results in its application as a p-type semiconductor in OFET devices . It contributes to the development of low-band gap semiconductors with high charge-carrier mobilities . Furthermore, it influences the self-assembly and final morphologies of the aggregates, leading to better and more reproducible device performance .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the physical state of the device it is used in and the presence of other molecules or polymer chains . For instance, one-dimensional (1D) organic semiconductors, due to their confined sizes and unique shapes, have proven to exhibit novel properties . The more ordered packing structures in 1D crystalline organic semiconductors lead to relatively better and more reproducible device performance .

Analyse Biochimique

Biochemical Properties

It is known that compounds containing the btp [2,6-bis (1,2,3-triazol-4-yl)pyridine] motif, which is similar to the structure of the compound , have been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies .

Cellular Effects

In vitro cytotoxic evaluation of similar compounds has indicated that some exhibit potent inhibitory activities against cancer cell lines . Notably, these compounds not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells .

Molecular Mechanism

It is known that similar compounds clearly inhibit the proliferation of cancer cells by inducing apoptosis .

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O/c25-17(11-24-14-7-3-2-6-13(14)21-22-24)20-15-10-16(19-12-18-15)23-8-4-1-5-9-23/h2-3,6-7,10,12H,1,4-5,8-9,11H2,(H,18,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQJDIITQKGTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999221.png)

![2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid](/img/structure/B2999222.png)

![4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B2999224.png)

![ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2999226.png)

![3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2999230.png)

![1-(3,5-dimethoxybenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999232.png)

![N-(furan-2-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2999233.png)

![2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2999234.png)